N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-5-methylisoxazole-4-carboxamide
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Overview
Description
N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-5-methylisoxazole-4-carboxamide is a complex organic compound that features a combination of thiazole, isoxazole, and difluorophenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
The compound N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-5-methylisoxazole-4-carboxamide is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, leading to their diverse therapeutic roles .
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antimicrobial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and isoxazole intermediates. The key steps include:
Formation of Thiazole Intermediate: The thiazole ring is synthesized by reacting 2,4-difluoroaniline with thiourea in the presence of an oxidizing agent such as iodine.
Formation of Isoxazole Intermediate: The isoxazole ring is formed by cyclization of a suitable precursor, such as a β-keto ester, under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amine or alcohol derivatives .
Scientific Research Applications
N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-5-methylisoxazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand its mechanism of action and its effects on cellular pathways.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole Derivatives: These compounds share the thiazole ring and have similar biological activities.
Isoxazole Derivatives: Compounds with the isoxazole ring also exhibit comparable chemical properties and applications.
Uniqueness
N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-5-methylisoxazole-4-carboxamide is unique due to the combination of its structural elements, which confer distinct biological activities and chemical reactivity. The presence of the difluorophenyl group, in particular, enhances its potential as a therapeutic agent by improving its binding affinity and specificity for certain biological targets .
Properties
IUPAC Name |
N-[3-[2-(2,4-difluoroanilino)-1,3-thiazol-4-yl]phenyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O2S/c1-11-15(9-23-28-11)19(27)24-14-4-2-3-12(7-14)18-10-29-20(26-18)25-17-6-5-13(21)8-16(17)22/h2-10H,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMBJBCHWDZLCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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